6-Bromo-5-fluoro-1-hydrazinylisoquinoline 6-Bromo-5-fluoro-1-hydrazinylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317885
InChI: InChI=1S/C9H7BrFN3/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)14-12/h1-4H,12H2,(H,13,14)
SMILES:
Molecular Formula: C9H7BrFN3
Molecular Weight: 256.07 g/mol

6-Bromo-5-fluoro-1-hydrazinylisoquinoline

CAS No.:

Cat. No.: VC18317885

Molecular Formula: C9H7BrFN3

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluoro-1-hydrazinylisoquinoline -

Specification

Molecular Formula C9H7BrFN3
Molecular Weight 256.07 g/mol
IUPAC Name (6-bromo-5-fluoroisoquinolin-1-yl)hydrazine
Standard InChI InChI=1S/C9H7BrFN3/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)14-12/h1-4H,12H2,(H,13,14)
Standard InChI Key UGHGLPWRUIECNP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C(=NC=C2)NN)F)Br

Introduction

6-Bromo-5-fluoro-1-hydrazinylisoquinoline is a complex organic compound featuring a hydrazine functional group attached to an isoquinoline structure, with bromine and fluorine substituents. This compound is of interest in medicinal chemistry due to its unique chemical properties and potential biological activities. The molecular formula for this compound is not explicitly provided in the available literature, but it is closely related to other isoquinoline derivatives.

Biological Activities and Potential Applications

Compounds with similar structures to 6-Bromo-5-fluoro-1-hydrazinylisoquinoline have been studied for their potential in medicinal chemistry, particularly in areas such as anticancer and antimicrobial research. The hydrazine functional group and the specific halogen substitutions (bromine and fluorine) may contribute to distinct biological activities and reactivity profiles.

Synthesis and Preparation

The synthesis of 6-Bromo-5-fluoro-1-hydrazinylisoquinoline typically involves multi-step reactions that require careful control of conditions to achieve the desired product. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often involve reactions that introduce the hydrazine group and halogen substituents onto the isoquinoline backbone.

Comparison with Similar Compounds

Compound NameStructureSimilarity Index
5-Bromo-N-methylpyridin-2-amineSimilar pyridine base0.78
2-Amino-5-bromo-4-methylpyridineContains amino group0.78
5-Bromo-3-methylpyridin-2-amineDifferent substitution pattern0.78
5-Bromo-6-fluoro-1H-benzo[d]imidazoleRelated heterocyclic structure0.83

This table illustrates the structural similarities and differences between 6-Bromo-5-fluoro-1-hydrazinylisoquinoline and other compounds, highlighting the unique features of its isoquinoline structure with specific halogen substitutions.

Research Findings and Future Directions

Research into compounds like 6-Bromo-5-fluoro-1-hydrazinylisoquinoline is ongoing, with a focus on understanding their pharmacological profiles and therapeutic potentials. Studies involving biological assays and molecular docking simulations are crucial for predicting the biological activities of these compounds. Future research should aim to explore the synthesis optimization, biological evaluation, and potential applications of this compound in medicinal chemistry.

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